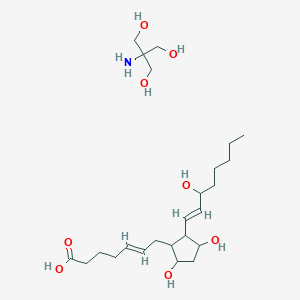

Dinoprost tromethamine

描述

地诺前列醇甲胺是天然存在的F2α前列腺素的甲胺盐。它是一种白色至灰白色,非常吸湿性的结晶粉末。 该化合物主要用于兽医学和人类医学,因为它能够通过刺激子宫肌的收缩来诱发分娩和导致流产 .

准备方法

合成路线和反应条件: 地诺前列醇甲胺是通过使F2α前列腺素与甲胺反应合成的。该反应通常涉及使用溶剂和受控温度条件,以确保形成所需的盐。

工业生产方法: 在工业环境中,地诺前列醇甲胺的生产涉及使用高纯度试剂和大规模合成,并采用严格的质量控制措施。 该过程包括对最终产品进行纯化,以满足药物标准 .

反应类型:

氧化: 地诺前列醇甲胺可以发生氧化反应,导致形成各种氧化的衍生物。

还原: 该化合物也可以在特定条件下还原,产生F2α前列腺素的还原形式。

取代: 取代反应可以发生,特别是在羟基处,导致形成酯或醚衍生物。

常用试剂和条件:

氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 硼氢化钠和氢化铝锂常被用作还原剂。

取代试剂: 酰氯和卤代烷常被用于取代反应。

主要形成的产物: 从这些反应中形成的主要产物包括地诺前列醇甲胺的各种氧化、还原和取代衍生物 .

科学研究应用

Human Medical Applications

1. Obstetric Indications

- Therapeutic Abortion : Dinoprost tromethamine is widely used for inducing abortion during the second trimester (12 to 18 weeks of gestation) and in cases of incomplete abortion or intrauterine fetal death. Its mechanism involves stimulating uterine contractions that facilitate the expulsion of uterine contents .

- Induction of Labor : At lower doses, this compound can be employed for medically indicated induction of labor at term. The drug promotes cervical dilation and enhances myometrial contractions, mimicking natural labor processes .

2. Mechanism of Action

this compound acts on the myometrium by binding to specific prostaglandin receptors, leading to increased uterine contractility and cervical softening. The sensitivity of the uterus to prostaglandins increases with gestational age, making dinoprost more effective as pregnancy progresses .

Veterinary Medical Applications

1. Reproductive Management in Livestock

- Estrus Induction : In veterinary medicine, this compound is commonly used to induce estrus in cattle and other livestock. Studies have shown that it can effectively shorten estrous cycles, with varying degrees of efficacy based on dosage. For example, research indicated that different doses resulted in an average reduction of estrous cycle length by up to 6.6 days .

- Luteolysis : The compound is also utilized for its luteolytic properties, which help in managing reproductive cycles by promoting the regression of the corpus luteum. This action is crucial for synchronizing breeding schedules and improving reproductive efficiency in dairy cows .

2. Case Studies

- A study involving jennies (female donkeys) demonstrated that all treatment doses of this compound were effective at reducing estrous cycle lengths compared to untreated cycles. The full dose group exhibited a higher incidence of adverse effects such as cramping, highlighting the importance of dose selection .

- Another investigation reported an 83.3% success rate in inducing estrus with a single injection of this compound among dairy cattle, underscoring its effectiveness as a reproductive management tool .

Comparative Efficacy with Other Prostaglandins

This compound's performance has been compared with other prostaglandin analogs like cloprostenol. Both agents exhibit similar luteolytic actions; however, field studies have shown variations in estrus response rates and pregnancy outcomes based on factors such as treatment timing and individual animal responses .

Summary Table of Applications

| Application Area | Specific Use | Efficacy/Observations |

|---|---|---|

| Human Medicine | Therapeutic abortion | Effective for second-trimester abortions |

| Induction of labor | Facilitates cervical dilation and uterine contractions | |

| Veterinary Medicine | Estrus induction in livestock | 83.3% success rate in cattle induction studies |

| Luteolysis for reproductive management | Reduces estrous cycle length significantly |

作用机制

地诺前列醇甲胺通过与其在子宫中的前列腺素受体的相互作用来刺激子宫肌的收缩。这种作用模拟了分娩期间发生的自然收缩,导致子宫内容物的排出。 该化合物还松弛子宫颈并抑制黄体的类固醇生成,这有助于其堕胎作用 .

类似化合物:

地诺前列酮: 另一种用于诱导分娩和管理产后出血的前列腺素。

米索前列醇: 一种用于类似目的的合成前列腺素E1类似物。

比较: 地诺前列醇甲胺在与F2α前列腺素受体的特异性相互作用方面是独特的,导致强烈的子宫肌收缩。 与地诺前列酮和米索前列醇相比,地诺前列醇甲胺对子宫的作用更有针对性,使其在诱导分娩和管理产后出血方面特别有效 .

相似化合物的比较

Dinoprostone: Another prostaglandin used to induce labor and manage postpartum hemorrhage.

Misoprostol: A synthetic prostaglandin E1 analog used for similar purposes.

Comparison: Dinoprost tromethamine is unique in its specific interaction with prostaglandin F2 alpha receptors, leading to strong myometrial contractions. Compared to dinoprostone and misoprostol, this compound has a more targeted action on the uterus, making it particularly effective for inducing labor and managing postpartum hemorrhage .

生物活性

Dinoprost tromethamine, a synthetic analogue of prostaglandin F2α, is primarily used in veterinary medicine to induce luteolysis in various animals, including cows, sows, and mares. It acts by stimulating myometrial contractions and facilitating cervical dilation, making it a critical agent in reproductive management.

- Chemical Formula : C24H45NO8

- Molecular Weight : 453.63 g/mol

- Appearance : White to off-white crystalline powder

This compound exerts its biological activity primarily through the following mechanisms:

- Prostaglandin Receptor Interaction : It binds to the prostaglandin F2-alpha receptor (PTGFR), activating G proteins that initiate a phosphatidylinositol-calcium second messenger system, leading to smooth muscle contraction .

- Myometrial Contraction : The compound stimulates contractions in the myometrium similar to those occurring during labor, which can lead to abortion if administered during pregnancy .

- Cervical Relaxation : Dinoprost facilitates cervical softening and dilation, enhancing its utility in reproductive procedures .

Biological Activity

The biological activities of this compound can be summarized as follows:

Pharmacokinetics

- Absorption : Rapidly absorbed from injection sites.

- Distribution : Widely distributed in tissues; however, it has a short half-life.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Eliminated via urine with no significant accumulation noted after repeated doses .

Safety and Toxicity

This compound has shown low acute toxicity levels across various animal studies:

- Oral LD50 (Mice) : 1300 mg/kg (male), 1550 mg/kg (female)

- Intravenous Administration (Mice) : No lethal effects observed at doses up to 402 mg/kg.

- Teratogenic Effects : High doses can lead to fetal hypoxia and other teratogenic changes in animal models .

Case Study 1: Efficacy in Cattle

A study evaluated the efficacy of this compound in inducing estrus in beef cattle. Results indicated that administration led to a significant increase in estrus response rates compared to controls.

Case Study 2: Use in Swine

Research on sows demonstrated that this compound effectively induced luteolysis and improved reproductive performance metrics such as conception rates and litter sizes when used strategically during breeding seasons.

化学反应分析

Stability in Aqueous Solutions

Dinoprost tromethamine demonstrates marked stability under controlled conditions, which is essential for its clinical utility. Key findings include:

-

Aqueous Stability : Solutions (1 mg/mL) remain stable for 30 days at 2–8°C and several months when frozen (−20°C) in single-use aliquots .

-

Degradation Factors : Exposure to higher temperatures, light, or prolonged storage at room temperature accelerates hydrolysis or oxidation, though specific degradation products are not detailed in available literature.

Table 1: Stability Profile of this compound

| Condition | Stability Duration | Citation |

|---|---|---|

| 2–8°C (aqueous solution) | 30 days | |

| −20°C (frozen aliquots) | Several months |

Metabolic Conversion to 13,14-Dihydro-15-Keto-PGF2α (PGFM)

Upon administration, this compound undergoes rapid enzymatic conversion to its metabolite, PGFM, which correlates with its luteolytic activity:

-

Route-Dependent Kinetics : Subcutaneous (SC) administration results in 1.5× higher PGFM concentrations (1,664 ± 129 pg·h/mL) within 15–90 minutes compared to intramuscular (IM) injection (1,146 ± 177 pg·h/mL) .

-

Hepatic and Pulmonary Clearance : The compound has a half-life of minutes due to efficient clearance via first-pass metabolism in the liver and lungs .

Table 2: Pharmacokinetic Comparison (IM vs. SC Administration)

| Parameter | IM Route | SC Route |

|---|---|---|

| Peak PGFM Concentration | 1,146 ± 177 pg·h/mL | 1,664 ± 129 pg·h/mL |

| Time to Peak | 15–90 minutes | 15–90 minutes |

| Complete Luteolysis Efficacy | 83% (5/6 cows) | 100% (6/6 cows) |

Biochemical Pathways in Luteolysis

This compound induces luteolysis by disrupting progesterone (P4) synthesis and activating necroptosis pathways:

-

Steroidogenesis Inhibition : Downregulates steroidogenic acute regulatory protein (STAR) mRNA, blocking cholesterol transport into mitochondria and reducing P4 synthesis .

-

Necroptosis Activation : Upregulates receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and RIPK3 mRNA, triggering programmed cell death in the corpus luteum .

Table 3: Gene Expression Changes Post-Treatment

| Gene Target | Effect of this compound (Intra-CL Injection) | Citation |

|---|---|---|

| STAR | ↓ 50–70% (dose-dependent) | |

| RIPK1 | ↑ 2.5–3.5× (dose-dependent) | |

| RIPK3 | ↑ 3.0–4.0× (dose-dependent) |

Dose-Dependent Biochemical Effects

-

Minimum Effective Dose : Direct intra-corpus luteum (CL) injection of 2.5 mg this compound induces significant STAR suppression and RIPK1/3 activation, mirroring systemic IM administration of 25 mg .

-

Oxytocin (OT) Release : Intra-CL injection stimulates rapid OT secretion, a biomarker of luteolytic response .

属性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGXEHDCSOYNKY-RZHHZEQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045582 | |

| Record name | Dinoprost tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dinoprost tromethamine appears to act directly on the myometrium, but this has not been completely established. Dinoprost stimulates myometrial contractions (via its interaction with the prostaglandin receptors) in the gravid uterus that are similar to the contractions that occur in the term uterus during labor. These contractions are usually sufficient to cause abortion. Uterine response to prostaglandins increases gradually throughout pregnancy. Dinoprost also facilitates cervical dilatation and softening. | |

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

38562-01-5 | |

| Record name | Dinoprost tromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38562-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprost tromethamine [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038562015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dinoprost tromethamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinoprost tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinoprost, trometamol salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOPROST TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT6BBQ5A68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

100-101 | |

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dinoprost tromethamine acts as a PGF2α receptor agonist, binding to and activating these receptors. [, , , ] This activation leads to various physiological responses, particularly luteolysis (regression of the corpus luteum) in various species, including cattle and swine. [, , , , ]

ANone: PGF2α receptor activation triggers several downstream effects, including:

- Luteolysis: this compound induces luteolysis by causing functional and structural regression of the corpus luteum, ultimately leading to a decline in progesterone levels. [, , , ] This is crucial for estrus synchronization and termination of pregnancy in various species.

- Uterine Contractions: this compound stimulates myometrial contractions, aiding in expulsion of uterine contents, including fetal membranes and mummified fetuses. [, , ]

- Other Effects: this compound may also influence other physiological processes, such as smooth muscle contraction in the gastrointestinal and respiratory tracts. []

A: The molecular formula of this compound is C23H39NO6, and its molecular weight is 413.57 g/mol. []

ANone: The research papers provided do not delve into the specific material compatibility and stability profiles of this compound. Further research or manufacturer's information would be needed to address this aspect.

A: this compound primarily functions as a hormone analog and does not exhibit catalytic properties. [, , , ] Its primary mode of action involves receptor binding and subsequent signal transduction.

ANone: The provided research papers primarily focus on experimental investigations and do not extensively discuss computational chemistry studies related to this compound.

A: this compound is commonly formulated as a sterile solution for intramuscular (IM) or subcutaneous (SC) injection. [, ] The specific formulation may vary depending on the manufacturer and intended species.

A: this compound should be handled with caution as it can cause bronchospasm and other adverse effects in humans. [, ] Appropriate personal protective equipment should be worn when handling the drug.

A: this compound is rapidly metabolized in the lungs and liver. [] The primary route of elimination is through the urine. []

ANone: Potential adverse effects in animals may include:

ANone: The research papers provided focus primarily on traditional IM and SC administration of this compound. Further research might explore alternative drug delivery systems for enhanced efficacy or targeted delivery.

A: Progesterone levels can be monitored through blood or milk samples using various analytical techniques, such as ELISA or radioimmunoassay. [, , , , , ]

ANone: The provided research papers do not offer specific details regarding the environmental impact and degradation of this compound.

A: this compound is readily soluble in water at concentrations exceeding 200 mg/mL. []

ANone: While not explicitly detailed in the provided papers, common analytical methods for quantifying this compound and its metabolites might include high-performance liquid chromatography (HPLC) or ELISA, coupled with appropriate detection methods.

ANone: Specific interactions of this compound with drug transporters or metabolizing enzymes are not extensively discussed in the provided research papers.

A: Yes, alternatives include other PGF2α analogs, such as Cloprostenol sodium, as well as progestogens like CIDR inserts. [, , , , , , , ] The choice of treatment depends on various factors, including cost, availability, and specific application.

ANone: The provided papers do not mention specific disposal guidelines. Always follow local regulations and best practices for pharmaceutical waste disposal.

ANone: Key milestones include:

- Introduction as an abortifacient: this compound was one of the first prostaglandins to be clinically used for second-trimester abortions in humans. []

- Widespread use in veterinary medicine: It became a valuable tool for estrus synchronization, treatment of reproductive disorders, and other veterinary applications. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。